molecular formula C6H11NO2 B13422966 Isonipecotic Acid-d10

Isonipecotic Acid-d10

Cat. No.: B13422966
M. Wt: 139.22 g/mol
InChI Key: SRJOCJYGOFTFLH-WTYKGUOMSA-N
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Description

Isonipecotic Acid-d10, also known as 4-Piperidinecarboxylic-d10 Acid, is a deuterated form of isonipecotic acid. It is a heterocyclic compound that acts as a GABA A receptor partial agonist. The compound consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Chemical Reactions Analysis

Types of Reactions

Isonipecotic Acid-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert isonipecotic acid into its corresponding alcohols.

    Substitution: The carboxylic acid group can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of isonipecotic acid, such as alcohols, esters, and amides.

Mechanism of Action

Isonipecotic Acid-d10 exerts its effects by acting as a partial agonist at the GABA A receptor. This interaction modulates the receptor’s activity, leading to changes in neurotransmission. The compound’s mechanism of action involves binding to the receptor and inducing conformational changes that enhance or inhibit its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms provide enhanced stability and allow for precise tracking in various studies .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

139.22 g/mol

IUPAC Name

1,2,2,3,3,4,5,5,6,6-decadeuteriopiperidine-4-carboxylic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D/hD

InChI Key

SRJOCJYGOFTFLH-WTYKGUOMSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNCCC1C(=O)O

Origin of Product

United States

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